molecular formula C8H8F3N3O B13701044 1-[2-(Trifluoromethoxy)phenyl]guanidine

1-[2-(Trifluoromethoxy)phenyl]guanidine

Cat. No.: B13701044
M. Wt: 219.16 g/mol
InChI Key: QNPGHLGMCBNOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Trifluoromethoxy)phenyl]guanidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. This aryl-guanidine derivative is characterized by a guanidine group attached to a phenyl ring substituted at the ortho position with a trifluoromethoxy group (-OCF3), a moiety known to influence the molecule's electronic properties, metabolic stability, and membrane permeability. Research into structurally similar N,N-substituted guanidine compounds highlights their potential as inhibitors of key biological targets. For instance, certain guanidine derivatives are investigated for their role in modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neurological disorders . Furthermore, related aryl-guanidine scaffolds are being explored as a platform for the development of new antimicrobial and antiviral agents . The broader class of phenyl-guanidine derivatives has also demonstrated potential in oncology research, with studies indicating activity against specific proteins like Ras-related C3 botulinum toxin substrate 1 (Rac1), which is implicated in cancer cell proliferation and metastasis . This makes this compound a valuable precursor or intermediate for synthesizing compounds for biochemical assay development and target validation. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8F3N3O

Molecular Weight

219.16 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]guanidine

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)15-6-4-2-1-3-5(6)14-7(12)13/h1-4H,(H4,12,13,14)

InChI Key

QNPGHLGMCBNOIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 2-(Trifluoromethoxy)phenyl Derivatives

The synthesis begins with aromatic substitution reactions, where the trifluoromethoxy group is introduced onto phenyl rings. According to recent patents and research articles, such as WO2012165956A1, the process involves:

Step Reagents & Conditions Description Reference
1 Nucleophilic aromatic substitution or electrophilic aromatic substitution Introduction of the trifluoromethoxy group onto phenyl precursors
2 Use of trifluoromethoxy reagents (e.g., trifluoromethoxylation reagents) Direct trifluoromethoxylation of phenyl rings

Specific Method for Trifluoromethoxy Substitution

  • Electrophilic trifluoromethoxylation of phenyl compounds can be achieved using reagents like trifluoromethyl hypofluorite or trifluoromethoxylating agents under controlled conditions, typically at low temperatures to enhance regioselectivity.
  • Alternatively, nucleophilic substitution on activated phenyl halides (e.g., chlorides or bromides) with trifluoromethoxy anions (generated from trifluoromethoxide salts) is also employed.

Conversion to Phenyl Isocyanates or Chlorides

Once the trifluoromethoxyphenyl derivative is synthesized, it is converted into reactive intermediates suitable for guanidine attachment:

Method Reagents & Conditions Purpose Reference
Nitrile formation Nitrile precursors via dehydration To generate phenyl nitriles for further transformation
Chlorination Use of phosphorus trichloride or thionyl chloride To produce phenyl chlorides for nucleophilic substitution

For example, phenyl nitriles can be hydrolyzed or converted into isocyanates, which readily react with guanidine derivatives.

Formation of the Guanidine Derivative

Reaction with Guanidine

The key step involves reacting the activated phenyl intermediate with guanidine or its derivatives:

Step Reagents & Conditions Description Reference
1 Guanidine hydrochloride or free guanidine Nucleophilic attack on phenyl chlorides or isocyanates ,
2 Solvent: ethanol, acetonitrile, or DMF Facilitates nucleophilic substitution

Specific Example from Literature

  • In the synthesis of related guanidine compounds, such as those described in WO2012165956A1, the reaction involves heating the phenyl chlorides with guanidine in ethanol at reflux, often with catalysts or bases to enhance yield.

Purification and Characterization

Post-synthesis, the crude product undergoes purification:

Technique Details Reference
Flash chromatography Using silica gel columns with suitable eluents (e.g., methanol/dichloromethane mixtures)
Recrystallization From solvents like ethanol or ethyl acetate

Characterization involves NMR, HRMS, and IR spectroscopy to confirm the structure and purity, aligning with previously reported spectra.

Summary of Key Data

Method Starting Material Key Reagents Typical Reaction Time Yield Notes
Electrophilic trifluoromethoxylation Phenyl derivatives Trifluoromethoxylating reagents 24-48 hours Moderate to high Requires low temperature control
Nucleophilic substitution Halogenated phenyl compounds Trifluoromethoxide salts 12-24 hours Variable Needs inert atmosphere
Guanidine coupling Phenyl chlorides/nitriles Guanidine derivatives Reflux 12-24 hours Moderate Purification critical

Chemical Reactions Analysis

1-[2-(Trifluoromethoxy)phenyl]guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethoxy)phenyl]guanidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit mitochondrial respiratory complex I, leading to the activation of AMP-kinase . This inhibition affects cellular respiration and energy production, which can have downstream effects on various cellular processes.

Comparison with Similar Compounds

Key Observations:
  • Electron Effects : Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups enhance electrophilicity, but -OCF₃ offers stronger resonance withdrawal, possibly improving binding to electron-rich targets .
  • Synthetic Efficiency : Yields for pyridinyl analogs (60–65%) are higher than those for sulfonylguanidines (55% in ), suggesting substituent-dependent reactivity .

Physicochemical and Spectroscopic Properties

  • Melting Points : Pyridinyl derivatives (e.g., 190–249°C) generally exhibit higher melting points than simple phenylguanidines due to increased planarity and hydrogen bonding .
  • Spectroscopy :
    • IR : Guanidine NH stretches (~3332–3482 cm⁻¹) and SO₂ bands (1129–1324 cm⁻¹) are characteristic in sulfonamide analogs () .
    • NMR : Aromatic protons in trifluoromethoxy derivatives are deshielded (δ 7.00–7.80 ppm in DMSO-d₆), with splitting patterns reflecting substituent positions .

Biological Activity

1-[2-(Trifluoromethoxy)phenyl]guanidine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C₈H₈F₃N₃O
Molecular Weight : 219.16 g/mol
Functional Groups : Trifluoromethoxy group, guanidine moiety

The trifluoromethoxy substitution enhances the compound's chemical stability and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science .

Mechanisms of Biological Activity

This compound exhibits several notable biological activities:

  • Inhibition of Mitochondrial Respiratory Complex I : Research indicates that this compound inhibits mitochondrial respiratory complex I, which can activate AMP-kinase pathways. This action suggests potential applications in metabolic regulation and therapeutic interventions for metabolic disorders .
  • Antiproliferative Properties : Preliminary studies have shown that it possesses antiproliferative effects against various cancer cell lines. The mechanism may involve interference with cell cycle progression or induction of apoptosis .
  • Antimicrobial Activity : The compound has also demonstrated antimicrobial properties, making it a candidate for further exploration in drug development .
  • Ion Channel Interaction : It acts as a noncompetitive blocker for ion channels, particularly in the context of the N-methyl-D-aspartate (NMDA) receptor complex. This interaction profile suggests potential therapeutic applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
1-(2-Methoxyphenyl)guanidineLacks trifluoromethoxy groupLess potent in mitochondrial inhibition
1-[2-(Chlorophenyl]guanidineChlorine instead of trifluoromethoxyDifferent interaction profile with ion channels
1-[2-(Trifluoromethyl)phenyl]guanidineTrifluoromethyl instead of trifluoromethoxyReduced stability and biological activity

This table illustrates how variations in structure lead to differences in biological activity and reactivity among compounds within this chemical class.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Mitochondrial Function : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited mitochondrial respiration in isolated mitochondria, leading to increased AMP-kinase activation. This suggests its potential role in metabolic disorders treatment .
  • Antiproliferative Effects on Cancer Cells : In vitro assays revealed that this compound exhibited significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from excitotoxicity by blocking NMDA receptors, highlighting its potential for neurological applications .

Q & A

Q. What are the recommended synthesis strategies for 1-[2-(Trifluoromethoxy)phenyl]guanidine, and how can purity be optimized?

Methodological Answer:

  • Precursor Selection : Start with 2-(trifluoromethoxy)aniline and cyanamide derivatives, leveraging nucleophilic substitution to introduce the guanidine moiety.
  • Catalyst Optimization : Use transition metal catalysts (e.g., Pd or Cu) for coupling reactions, as demonstrated in quinazoline-based guanidine syntheses .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve >95% purity.
  • Characterization : Validate structure via 1H^1H/13C^13C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals form) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

  • Spectroscopic Analysis : 19F^{19}F-NMR to confirm trifluoromethoxy group integrity; FT-IR for guanidine N-H stretching (3100–3500 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to monitor degradation under thermal stress (40–80°C) .
  • Stability Studies : Accelerated stability testing in buffers (pH 1–10) to identify hydrolytic sensitivity .

Q. How should researchers design pharmacological screening assays for this compound?

Methodological Answer:

  • In Vitro Targets : Prioritize enzymes like nitric oxide synthase (iNOS) or HIV reverse transcriptase, as structurally related guanidines show inhibition (IC50_{50} values: 0.5–10 μM) .
  • Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT assays, with positive controls (e.g., doxorubicin) .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (KD_D values) .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50​ across assays) be resolved?

Methodological Answer:

  • Assay Standardization : Replicate experiments under identical conditions (e.g., pH, serum content). For example, discrepancies in iNOS inhibition may arise from differing NADPH concentrations .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing trifluoromethoxy with methoxy) to isolate substituent effects .
  • Dose-Response Curves : Use 8–10 concentration points to improve IC50_{50} accuracy and assess Hill slopes for cooperative binding .

Q. What methodologies optimize catalytic systems for scalable synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Vary catalyst loading (1–5 mol%), temperature (60–120°C), and solvent polarity (DMF vs. toluene) to maximize yield .
  • High-Throughput Screening : Test 50+ ligand-catalyst combinations (e.g., Pd/XPhos vs. CuI/1,10-phenanthroline) in parallel reactors .
  • Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to improve sustainability .

Q. How can metabolic stability and toxicity be evaluated preclinically?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. CYP450 inhibition assays identify metabolic liabilities .
  • In Vivo Models : Administer 10–50 mg/kg doses in rodents, collecting plasma/tissue samples at 0–24 h to calculate pharmacokinetic parameters (t1/2_{1/2}, AUC) .
  • Toxicity Profiling : Assess mitochondrial toxicity (Seahorse assay) and genotoxicity (Ames test) to prioritize lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.